molecular formula C13H8FNO4 B6401846 6-Fluoro-2-(3-nitrophenyl)benzoic acid CAS No. 1261899-74-4

6-Fluoro-2-(3-nitrophenyl)benzoic acid

Cat. No.: B6401846
CAS No.: 1261899-74-4
M. Wt: 261.20 g/mol
InChI Key: XDJXOLLHNCWNHN-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-nitrophenyl)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 6-position of the benzene ring and a 3-nitrophenyl substituent at the 2-position. This compound’s structure combines electron-withdrawing groups (fluoro and nitro), which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-fluoro-6-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(7-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJXOLLHNCWNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690051
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-74-4
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-deficient nitro group undergoes reduction to form an amine derivative. This reaction is typically catalyzed by hydrogen gas in the presence of palladium on carbon (Pd/C) or other transition-metal catalysts.

Key Data:

Reagent/ConditionsProductYield/NotesSource
H₂, Pd/C, ethanol, 25–60°C6-Fluoro-2-(3-aminophenyl)benzoic acid~80–90% yield; isolated via filtration
SnCl₂/HCl, reflux6-Fluoro-2-(3-aminophenyl)benzoic acidRequires acidic conditions

The reduction proceeds via intermediate nitroso and hydroxylamine stages, with final deoxygenation to the amine. The reaction is selective for the nitro group, leaving the fluorine and carboxylic acid intact.

Nucleophilic Aromatic Substitution of Fluorine

The fluorine atom at the 6-position participates in nucleophilic substitution under basic conditions. Strong nucleophiles (e.g., alkoxides, amines) displace fluorine via a Meisenheimer complex intermediate.

Reaction Parameters:

NucleophileBaseSolventTemperatureProductSource
CH₃ONaDBUDMF80–100°C6-Methoxy-2-(3-nitrophenyl)benzoic acid
NH₃ (aq)K₂CO₃DMSO/H₂O120°C6-Amino-2-(3-nitrophenyl)benzoic acid

Phase-transfer catalysts like tetrabutylammonium fluoride (TBAF) enhance reactivity in biphasic systems . The nitro group’s meta position directs substitution exclusively at the fluorine site due to its electron-withdrawing effect.

Acid-Base Reactions

The carboxylic acid group forms salts with inorganic or organic bases, improving solubility for further synthetic modifications.

Examples:

BaseProductApplicationSource
NaOHSodium 6-fluoro-2-(3-nitrophenyl)benzoateAqueous-phase reactions
NH₄OHAmmonium saltIntermediate purification

Salts are typically characterized by FTIR (loss of –COOH stretch at ~1700 cm⁻¹) and NMR shifts .

Oxidative Transformations

While the carboxylic acid is generally stable, the nitro group can undergo oxidative side reactions under harsh conditions (e.g., HNO₃/H₂SO₄), though these are less common .

Comparative Reactivity Table

Reaction TypeSite ModifiedConditionsKey Reagents
ReductionNitro → AmineH₂/Pd, 25–60°CH₂, Pd/C
SubstitutionFluorine → NucleophileDBU, DMF, 80°CCH₃ONa, NH₃
Salt FormationCarboxylic acidAqueous base, RTNaOH, NH₄OH

Mechanistic Insights

  • Nitro Reduction : Proceeds via sequential electron transfer, with Pd/C facilitating hydrogen adsorption and cleavage of N–O bonds.

  • Fluorine Substitution : Base deprotonates the nucleophile, enhancing its attack on the fluorine-bearing carbon, stabilized by the nitro group’s resonance effects .

Scientific Research Applications

Organic Synthesis

6-Fluoro-2-(3-nitrophenyl)benzoic acid serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various chemical reactions, including:

  • Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
  • Functional Group Transformations : The nitro group can be reduced to an amino group, enabling further functionalization.
Reaction TypeDescriptionExample Product
OxidationConverts to carboxylic acids or ketonesThis compound derivatives
ReductionNitro group reduction to amino group6-Fluoro-2-(3-aminophenyl)benzoic acid
SubstitutionNucleophilic substitution at the fluorine siteVarious substituted benzoic acids

Biological Research

The compound is being investigated for its interactions with biological systems. Its unique structure allows it to interact with various biological targets, which could lead to potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.
  • Enzyme Inhibition : Research is ongoing to evaluate its effectiveness as an enzyme inhibitor, which could have implications in drug development.

Pharmaceutical Development

This compound is explored as a precursor in the synthesis of pharmaceutical compounds:

  • Drug Design : Its structural features make it a candidate for designing new drugs targeting specific diseases.
  • Bioavailability Improvement : Modifications of the compound may enhance the bioavailability of certain drugs.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria.

Case Study 2: Enzyme Inhibition Studies

In another study, researchers evaluated the enzyme inhibition potential of derivatives synthesized from this compound. The findings showed promising results in inhibiting specific enzymes involved in metabolic pathways related to cancer.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on benzoic acid derivatives critically impacts their physicochemical and biological properties. For example:

  • 6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 1079992-96-3 ): The nitro group at the 3-position and methyl at the 2-position result in a molecular weight of 199.14 g/mol, XLogP3 of 1.7, and moderate solubility.
  • 6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid : A fluorine atom at the 6-position and a 3-fluorophenyl group at the 3-position yield a molecular weight of 232.9 g/mol. Its synthesis via Suzuki-Miyaura coupling highlights the role of halogenated precursors in generating analogs.

In contrast, 6-Fluoro-2-(3-nitrophenyl)benzoic acid replaces the methyl group (in the above examples) with a bulkier 3-nitrophenyl substituent. The nitro group’s strong electron-withdrawing nature likely reduces electron density at the benzene ring, affecting acidity (pKa) and interaction with biological targets (e.g., enzyme active sites ).

Physicochemical Properties

Key properties of selected analogs are compared below:

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound* ~261.2 ~2.1† 1 5
6-Fluoro-2-methyl-3-nitrobenzoic acid 199.14 1.7 1 5
2-(3-Fluoro-6-methylbenzoyl)benzoic acid 258.25 N/A 1 3

*Estimated based on structural analogs. †Predicted using substituent contributions.

Biological Activity

6-Fluoro-2-(3-nitrophenyl)benzoic acid (CAS No. 1261899-74-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H8FNO4, with a molecular weight of 261.205 g/mol. The presence of fluorine and nitro groups in its structure contributes to its biological activity by enhancing lipophilicity and modulating electronic properties, which are crucial for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's potential against various bacterial strains, showing minimum inhibitory concentrations (MIC) that suggest effective antibacterial activity.

CompoundMIC (μg/mL)Target Pathogen
This compound4 - 16M. tuberculosis H37Rv
Other derivativesVariesStreptococcus pneumoniae, E. coli

The compound demonstrated promising results against Mycobacterium tuberculosis, with MIC values ranging from 4 to 16 μg/mL .

Antitumor Activity

The anti-tumor potential of this compound has also been explored. In vitro studies indicated that certain derivatives possess moderate cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The structure-activity relationship suggests that the introduction of electron-withdrawing groups enhances cytotoxic effects.

Case Studies

  • Antimycobacterial Activity : A study on a related compound series indicated that modifications in the benzoic acid structure can significantly alter their activity against M. tuberculosis. The introduction of a nitro group was found to be beneficial for enhancing potency .
  • Cytotoxicity Assays : In a comparative analysis involving various cancer cell lines, the compound exhibited an IC50 value indicating moderate cytotoxicity. The results suggested that further structural optimization could lead to more potent anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals key insights into how structural modifications influence biological activity:

  • Electron-Withdrawing Groups : The presence of nitro and fluorine groups increases the lipophilicity and alters the electronic distribution within the molecule, enhancing interaction with biological targets.
  • Hydrophobic Interactions : The hydrophobic nature of the fluorine atom contributes positively to the binding affinity towards target proteins involved in tumor proliferation and bacterial resistance mechanisms.

Q & A

Q. What synthetic routes are commonly employed for preparing 6-fluoro-2-(3-nitrophenyl)benzoic acid?

The synthesis typically involves halogenation and coupling reactions. Fluorinated benzoic acids are often prepared via electrophilic substitution or nucleophilic aromatic substitution. For example:

  • Step 1 : Start with a benzoic acid derivative (e.g., 2-fluorobenzoic acid).
  • Step 2 : Introduce the 3-nitrophenyl group via Suzuki-Miyaura coupling using a palladium catalyst and a boronic acid derivative.
  • Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield.

Key reagents : Fluorinated precursors (e.g., 2-fluorobenzoic acid), nitroaryl boronic acids, and Pd catalysts. Similar synthetic strategies are documented for fluorinated benzoic acid derivatives in structural studies .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution patterns and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS) validates molecular weight and fragmentation patterns (e.g., loss of COOH or NO2_2 groups) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors synthetic intermediates .

Q. Example data :

TechniqueKey Peaks/FeaturesReference
19F^{19}\text{F} NMRδ = -110 to -120 ppm (fluorine environment)
HRMSm/z 275.03 (M-H^-)

Advanced Research Questions

Q. How does this compound inhibit PDE4B, and what structural insights inform its mechanism?

The compound acts as a competitive inhibitor by binding to PDE4B’s catalytic domain. Methodological insights :

  • X-ray crystallography : Resolve the inhibitor-enzyme complex (e.g., PDB ID: 2QYL, resolution: 1.95 Å) to map interactions (e.g., hydrogen bonds with Glu443, hydrophobic contacts with Phe446) .
  • Mutagenesis studies : Replace key residues (e.g., Phe446Ala) to assess binding energy changes via isothermal titration calorimetry (ITC).

Q. Structural data :

PDB IDResolutionDomain StudiedKey Interaction Sites
2QYL1.95 ÅCatalytic domainGlu443, Phe446
3G452.63 ÅUCR2 + CatalyticAsp392, Tyr403

The nitro group enhances π-π stacking, while the fluorine minimizes steric hindrance .

Q. How can researchers design experiments to resolve contradictions in activity data across PDE4 isoforms?

  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{\text{on}}/koff_{\text{off}}) for PDE4A, 4B, and 4D isoforms.
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to compare conformational stability across isoforms.
  • Statistical analysis : Apply ANOVA to identify significant differences in IC50_{50} values (e.g., p < 0.05 for PDE4B vs. 4D).

Q. Example workflow :

Experimental : Measure IC50_{50} using fluorescence-based cAMP hydrolysis assays.

Computational : Dock the compound into PDE4 isoforms using AutoDock Vina.

Validation : Correlate computational binding scores with experimental IC50_{50} .

Q. What advanced analytical strategies address challenges in quantifying trace metabolites of this compound in biological systems?

  • LC-MS/MS with isotopic labeling : Use 13C^{13}\text{C}-labeled internal standards to correct for matrix effects.
  • Microsomal stability assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via UPLC-QTOF.
  • Data processing : Apply machine learning (e.g., random forest) to predict metabolite structures from fragmentation patterns .

Q. Key parameters :

ParameterValueReference
Limit of detection0.1 ng/mL (LC-MS/MS)
Retention time8.2 min (C18 column, 60% MeOH)

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